5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
Overview
Description
5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that features a trifluoromethyl group attached to a pyrazolo[4,3-b]pyridine core. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery and development.
Scientific Research Applications
5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.
Industry: The compound is utilized in the development of agrochemicals and other functional materials.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been reported to inhibit certain enzymes, thereby disrupting the normal functioning of the target organisms .
Biochemical Pathways
Pyridine derivatives, which include this compound, are known to play significant roles in numerous oxidation-reduction processes .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have shown antimicrobial and fungicidal activities .
Action Environment
The physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in similar compounds are thought to contribute to their biological activities .
Biochemical Analysis
Biochemical Properties
5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as kinases and phosphatases, influencing their catalytic activities. For instance, it can act as an inhibitor for certain kinases, thereby affecting phosphorylation processes within the cell . Additionally, this compound interacts with various proteins, altering their conformations and functions. These interactions are often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell . Its impact on cellular metabolism includes changes in metabolic flux and the levels of key metabolites, which can affect overall cellular function and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly kinases. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity . Additionally, this compound can induce conformational changes in proteins, affecting their stability and function . These molecular interactions often lead to downstream effects on gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays . Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound has been shown to have beneficial effects, such as the modulation of signaling pathways and improvement in metabolic function . At higher doses, toxic effects can be observed, including cellular toxicity and adverse effects on organ function . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle . Additionally, it can affect the levels of metabolites, leading to changes in cellular energy balance and metabolic homeostasis . These interactions are crucial for understanding the broader metabolic impact of this compound in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and function . These transport and distribution mechanisms are essential for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is often directed by specific targeting signals and post-translational modifications, which guide the compound to its site of action . The subcellular distribution of this compound is crucial for its ability to modulate cellular processes and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine typically involves multi-step procedures. One common method is the cyclocondensation reaction using a trifluoromethyl-containing building block . The process generally starts with the preparation of a suitable precursor, such as 3,5-dichloro-2,4,6-trifluoropyridine, which undergoes nucleophilic substitution reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and palladium catalysts are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
5-(trifluoromethyl)pyridin-3-amine: This compound shares the trifluoromethyl group and pyridine core but lacks the pyrazole ring, resulting in different chemical properties and applications.
3,5-dichloro-2,4,6-trifluoropyridine: A precursor in the synthesis of 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, it has distinct reactivity due to the presence of multiple halogen atoms.
Uniqueness
This compound is unique due to its combination of the trifluoromethyl group and the pyrazolo[4,3-b]pyridine core. This structure imparts enhanced stability, lipophilicity, and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-2-1-3-5(12-4)6(11)14-13-3/h1-2H,(H3,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMWDLXDTQVXFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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